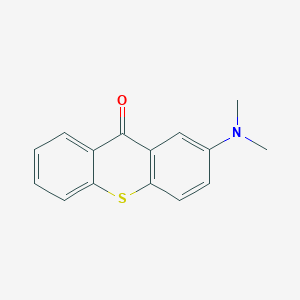

2-(Dimethylamino)-9H-thioxanthen-9-one

Description

Structure

3D Structure

Properties

CAS No. |

106391-68-8 |

|---|---|

Molecular Formula |

C15H13NOS |

Molecular Weight |

255.3 g/mol |

IUPAC Name |

2-(dimethylamino)thioxanthen-9-one |

InChI |

InChI=1S/C15H13NOS/c1-16(2)10-7-8-14-12(9-10)15(17)11-5-3-4-6-13(11)18-14/h3-9H,1-2H3 |

InChI Key |

DOCZAOBYEKFCED-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2 Dimethylamino 9h Thioxanthen 9 One and Its Analogues

Established Synthetic Routes to Thioxanthone Scaffolds

Traditional methods for assembling the thioxanthone framework have been foundational, primarily relying on condensation and cyclization reactions that are effective but can require harsh conditions.

The Ullmann condensation is a classic and versatile method for the formation of carbon-heteroatom bonds, particularly C-S bonds, which are essential for creating the diaryl thioether precursor of thioxanthones. nih.gov This approach typically involves the copper-catalyzed reaction of an aryl halide with a thiophenol derivative.

The general sequence involves two key steps:

Formation of a Diaryl Thioether: An appropriately substituted thiophenol is coupled with an ortho-halo-substituted benzoic acid derivative. For instance, reacting 2-chlorobenzoic acid with a substituted thiophenol in the presence of a copper catalyst and a base leads to the formation of an o-arylmercaptobenzoic acid. The Ullmann reaction has seen significant improvements, with modern protocols using ligands like N,N-dimethylglycine to facilitate the coupling at lower temperatures (e.g., 90°C) with both aryl iodides and bromides. researchgate.netresearchgate.net

Intramolecular Cyclization: The resulting o-arylmercaptobenzoic acid intermediate is then subjected to cyclization under strong acidic conditions, typically using concentrated sulfuric acid or polyphosphoric acid (PPA), which promotes an intramolecular electrophilic acylation to close the central ring and form the thioxanthone core.

While robust, these classical Ullmann reactions were often limited by harsh conditions, such as high temperatures (>200°C) and high catalyst loading. nih.gov

A more direct and widely used classical method involves the one-pot condensation of thiosalicylic acid (2-mercaptobenzoic acid) with an activated arene in the presence of a strong acid. researchgate.netarkat-usa.org This method is particularly efficient for producing a variety of thioxanthone derivatives.

The reaction proceeds via an intermolecular electrophilic substitution of the arene by a reactive sulfur species derived from thiosalicylic acid, followed by an immediate intramolecular cyclization. arkat-usa.org Concentrated sulfuric acid serves as both the catalyst and the dehydrating agent. arkat-usa.orggoogle.com For example, reacting thiosalicylic acid with an excess of an aromatic compound like cumene (B47948) in sulfuric acid directly yields the corresponding thioxanthone derivative. google.com This approach is advantageous due to its operational simplicity and the ready availability of starting materials. researchgate.net

| Method | Reactants | Key Reagents/Conditions | Intermediate | Advantages/Disadvantages |

| Ullmann Coupling | Aryl Halide + Thiophenol | Copper Catalyst, Base, Heat | o-Arylmercaptobenzoic acid | Adv: Versatile for complex precursors. Disadv: Harsh conditions, multi-step. |

| Arene Condensation | Thiosalicylic Acid + Arene | Concentrated H₂SO₄ | Not isolated | Adv: One-pot, simple procedure. Disadv: Requires strong acid, potential for side reactions. |

Advanced Synthetic Approaches to 2-(Dimethylamino)-9H-thioxanthen-9-one and Functionalized Derivatives

Modern synthetic chemistry has introduced more sophisticated and milder techniques for synthesizing thioxanthones, offering greater functional group tolerance, efficiency, and regioselectivity.

Visible-light photoredox catalysis has emerged as a powerful, green, and sustainable tool in organic synthesis. nih.gov A recently developed strategy for synthesizing thioxanthone derivatives employs a transition-metal-free, visible-light-promoted intramolecular cyclization. acs.orgnih.govacs.org

This process begins with aldehyde intermediates synthesized through an intermolecular C–S cross-coupling reaction. acs.org The key cyclization step is driven by visible light and proceeds through a proposed mechanism involving:

Hydrogen Atom Transfer (HAT): Excitation of the substrate initiates a hydrogen atom transfer. acs.org

C-C Bond Formation: A radical cyclization occurs to form the new carbon-carbon bond. acs.org

Oxidative Dehydrogenation: The final step involves oxidation to yield the aromatic thioxanthone system. acs.org

This method avoids the need for expensive and toxic transition metal catalysts and provides high regioselectivity and reactivity under mild conditions. acs.orgacs.org It has been successfully applied to the gram-scale synthesis of commercial photoinitiators and pharmaceutical agents based on the thioxanthone scaffold. nih.govacs.org

Aryne chemistry provides a novel and powerful route to highly functionalized aromatic compounds. A recently disclosed method utilizes a double aryne insertion into the carbon-sulfur double bond (C=S) of thioureas to construct the thioxanthone skeleton. acs.orgresearchgate.net

In this domino pathway, arynes are typically generated from o-silylaryl triflate precursors in the presence of a fluoride (B91410) source like cesium fluoride (CsF). acs.orgnih.gov The reaction with a thiourea (B124793) derivative proceeds through the following key transformations:

Double Aryne Insertion: Two molecules of the aryne insert into the C=S bond of the thiourea. acs.org

Hydrolysis: The resulting intermediate undergoes subsequent hydrolysis to yield the final thioxanthone product. acs.orgresearchgate.net

This methodology is notable for its simple reaction procedure and the ability to synthesize a wide range of highly functionalized and unsymmetrical thioxanthones by using different aryne precursors. acs.org The reaction demonstrates excellent functional group tolerance, allowing for the preparation of complex derivatives that are not easily accessible through conventional methods. acs.orgresearchgate.net

| Method | Precursor Type | Key Reagents/Conditions | Mechanism Highlights | Key Advantages |

| Photoredox Catalysis | Aldehyde Intermediates | Visible Light (e.g., LED), No Metal Catalyst | HAT, Radical C-C Formation, Oxidative Dehydrogenation acs.org | Transition-metal-free, mild conditions, high regioselectivity. acs.orgacs.org |

| Aryne Insertion | o-Silylaryl Triflates + Thioureas | CsF, 18-crown-6 | Double aryne insertion into C=S bond, Hydrolysis acs.org | Access to highly functionalized thioxanthones, good functional group tolerance. acs.org |

Transition-metal-catalyzed cross-coupling reactions, particularly those employing palladium, are indispensable tools for modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high precision. uva.esthieme.com These reactions can be applied to the synthesis of this compound either by building the diaryl thioether precursor or by functionalizing a pre-formed thioxanthone core.

Precursor Synthesis: Reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination can be used to construct the necessary precursors. For example, a Suzuki coupling could form the C-C bond between the two aromatic rings of the thioether backbone before cyclization. Similarly, a Buchwald-Hartwig reaction could be employed to install the dimethylamino group onto an aryl halide precursor prior to its coupling with a thiosalicylate derivative. Palladium catalysts are often favored for their high activity and tolerance of a wide range of functional groups. uva.es

Direct Functionalization: A pre-existing thioxanthone scaffold, substituted with a halogen (e.g., 2-bromo-9H-thioxanthen-9-one), can be directly functionalized. A Buchwald-Hartwig amination reaction, using a palladium catalyst with an appropriate ligand, can couple the halogenated thioxanthone with dimethylamine (B145610) to introduce the desired functional group at the C-2 position. This late-stage functionalization is highly efficient for creating analogues and building chemical libraries.

These methods offer significant advantages over classical approaches, including milder reaction conditions, broader substrate scope, and superior control over regiochemistry.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination for Amino-Substituted Thioxanthones

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used for forming carbon-nitrogen (C–N) bonds. wikipedia.org This reaction is particularly useful for synthesizing amino-substituted thioxanthones, which are precursors to this compound and its derivatives. The reaction typically involves an aryl halide or triflate and an amine in the presence of a palladium catalyst and a strong base. acsgcipr.org The choice of ligand for the palladium catalyst is critical and has evolved over time to improve the reaction's scope and efficiency. wikipedia.org

Initially, monodentate phosphine (B1218219) ligands were used, but the development of bidentate phosphine ligands like BINAP and DDPF, and later, sterically hindered ligands, significantly expanded the range of accessible aryl amines. wikipedia.org These advancements have made the Buchwald-Hartwig amination a versatile tool for introducing amino groups onto the thioxanthone scaffold. beilstein-journals.orgmdpi.com For instance, the synthesis of 6-arylaminoflavones, which share a similar core structure, has been achieved with good to excellent yields using this method, highlighting its applicability to complex heterocyclic systems. mdpi.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, must be carefully optimized to achieve the desired product in high yield. mdpi.com

| Parameter | Description | Common Examples | Impact on Reaction |

|---|---|---|---|

| Palladium Catalyst | The source of palladium that facilitates the cross-coupling. | Pd(OAc)2, Pd2(dba)3 | Influences catalytic activity and reaction rate. beilstein-journals.org |

| Ligand | A molecule that binds to the palladium atom, influencing its reactivity and stability. | X-Phos, XantPhos, BINAP, DPPF | Crucial for catalyst performance, affecting yield and substrate scope. wikipedia.orgmdpi.com |

| Base | Activates the amine and facilitates the catalytic cycle. | Cs2CO3, K3PO4, NaOt-Bu | Base strength and solubility can significantly affect reaction efficiency. |

| Solvent | The medium in which the reaction takes place. | Toluene, Dioxane, THF | Affects solubility of reactants and catalyst, and can influence reaction temperature. |

| Aryl Halide/Triflate | The thioxanthone precursor containing a leaving group. | 2-Bromo-9H-thioxanthen-9-one, 2-Triflyloxy-9H-thioxanthen-9-one | The nature of the leaving group (I > Br > Cl > OTf) affects the rate of oxidative addition. |

Sonogashira and Heck Reactions for Extended Conjugation

To enhance the photophysical properties of thioxanthone derivatives, extending their π-conjugated system is a common strategy. The Sonogashira and Heck reactions, both palladium-catalyzed cross-coupling methods, are instrumental in achieving this. nih.govbohrium.com

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, creating carbon-carbon triple bonds. nih.gov This reaction is highly effective for introducing acetylenic linkages into the thioxanthone core, which can then be further functionalized. researchgate.net The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov Recent advancements have focused on developing ligand- and copper-free conditions to make the process more environmentally friendly. rsc.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. bohrium.com This reaction is useful for introducing vinyl groups onto the thioxanthone structure. Similar to the Sonogashira reaction, efforts have been made to develop greener protocols, for instance by using aqueous media. researchgate.net

Both reactions allow for the attachment of various chromophoric units to the thioxanthone scaffold, leading to compounds with tailored absorption and emission properties. chemistryviews.org The ability to synthesize π-extended thioxanthones opens up possibilities for their use in advanced materials with enhanced electronic and optical properties. chemistryviews.org

Strategies for Targeted Functionalization and Structural Modification

Targeted functionalization and structural modification are key to developing thioxanthone derivatives with specific properties for various applications. These strategies focus on introducing particular chemical groups to enhance photoreactivity, incorporate additional light-absorbing units, achieve regioselectivity in synthesis, and improve water solubility.

Introduction of Amino-Derivative Moieties for Enhanced Photoreactivity

The introduction of amino-derivative moieties to the thioxanthone core has a significant impact on the resulting molecule's absorption properties and photoreactivity. acs.org By strategically adding different amino groups, the light-absorbing range of the thioxanthone can be extended into the visible region. rsc.org This is particularly important for applications in photopolymerization, where initiation by visible light is often desired. acs.orgresearchgate.net

For example, the synthesis of thioxanthone derivatives with mono- and di-allyl sulfone groups has been shown to extend their absorption up to 510 nm. rsc.org These modified compounds can act as efficient photosensitizers and photoinitiators for both free-radical and cationic polymerizations upon exposure to visible light-emitting diodes (LEDs). rsc.org The amino groups can also play a role in the photoinitiation mechanism, for instance, by participating in electron/proton transfer processes. rsc.org

Incorporation of Additional Chromophoric Units (e.g., Carbazole (B46965), Diphenylamine)

To further modify the photophysical properties of thioxanthones, additional chromophoric units like carbazole and diphenylamine (B1679370) can be incorporated into their structure. researchgate.net These groups are known for their electron-donating and charge-transporting properties, which can influence the emission color and efficiency of the resulting materials.

For instance, Y-shaped emitters have been designed and synthesized using a thioxanthone unit as an acceptor and carbazole derivatives as donors. sioc-journal.cn These compounds have shown blue emission in solution. sioc-journal.cn The synthesis of such complex molecules often involves connecting the different chromophoric units via linkages like acetylene (B1199291) bonds, which can be introduced using reactions like the Sonogashira coupling. researchgate.net

Regioselective Synthesis of Substituted Isomers

Controlling the position of substituents on the thioxanthone ring, known as regioselectivity, is crucial as the properties of the isomers can vary significantly. Different synthetic methods offer varying degrees of regiocontrol.

One approach involves the reaction of substituted aryl compounds with mercaptobenzoic acid or dithiobisbenzoic acid in the presence of sulfuric acid. google.com This method can produce substituted thioxanthones as a single isomer in high yields. google.com Another strategy utilizes the coupling of arynes with substituted benzoates, which can also lead to the formation of a single isomeric product due to steric and electronic effects during the nucleophilic attack on the aryne intermediate. nih.gov Palladium-catalyzed cross-coupling reactions can also be employed for the regioselective synthesis of functionalized thioxanthones. uni-rostock.de For example, a copper-catalyzed intramolecular electrophilic aromatic substitution-oxidation process has been reported for the synthesis of styryl-substituted xanthone (B1684191) derivatives with high regioselectivity. researchgate.net

Synthesis of Water-Soluble Thioxanthone Derivatives

For many biological and environmental applications, the water solubility of thioxanthone derivatives is a critical factor. Several strategies have been developed to synthesize water-soluble thioxanthones, often by introducing ionic or polar functional groups into their structure. yildiz.edu.tr

One common approach is to attach groups like carboxymethoxy or thioacetic acid sodium salts to the thioxanthone core. researchgate.netresearchgate.net Another method involves the synthesis of derivatives with quaternary ammonium (B1175870) salts or bisphosphonate functional groups. researchgate.net For example, a bisphosphonate functionalized thioxanthone has shown excellent water-solubility and absorption in the near UV-visible region. researchgate.netresearchgate.net The synthesis of these water-soluble derivatives enables their use as photoinitiators in aqueous systems for applications like the polymerization of acrylamide (B121943). researchgate.netresearchgate.netiaea.org

| Functional Group Introduced | Synthetic Approach | Resulting Properties | Reference |

|---|---|---|---|

| Carboxymethoxy | Reaction with chloroacetic acid followed by salt formation. | Good water solubility, acts as a bimolecular photoinitiator. | researchgate.net |

| Thioacetic acid sodium salt | Reaction with thioglycolic acid followed by salt formation. | Water-soluble, efficient photoinitiator for acrylamide polymerization. | researchgate.netresearchgate.net |

| Bisphosphonate | Aza-Michael addition of an amino-thioxanthone to tetraethyl vinylidene bisphosphonate. | Excellent water solubility (86 g L-1), absorption around 400 nm. | researchgate.netresearchgate.net |

| Quaternary ammonium salt | Alkylation of an amino-thioxanthone derivative. | Improved water solubility for use in aqueous systems. | researchgate.net |

Photophysical and Excited State Dynamics Investigations

Characterization of Electronic States

The electronic states of 2-(Dimethylamino)-9H-thioxanthen-9-one are determined by the interplay of the thioxanthone chromophore and the electron-donating dimethylamino substituent.

While specific energy values for this compound are not extensively documented in publicly available literature, the energies of the lowest singlet (S1) and triplet (T1) excited states can be inferred from studies on related thioxanthone derivatives. For the parent thioxanthone, the S1 and T1 states are well-characterized. The introduction of an electron-donating group like dimethylamine (B145610) is known to cause a red-shift in the absorption and emission spectra, which suggests a lowering of both S1 and T1 energy levels compared to the unsubstituted thioxanthone.

The S1 state is reached upon absorption of a photon, and the T1 state is typically populated from the S1 state via intersystem crossing. The energy gap between the S1 and T1 states (ΔE_ST) is a critical parameter that governs the efficiency of intersystem crossing.

Table 1: Representative Excited State Energies of Thioxanthone Derivatives

| Compound | S1 Energy (eV) | T1 Energy (eV) | ΔE_ST (eV) |

| Thioxanthone | ~3.2 | ~2.8 | ~0.4 |

| Isopropylthioxanthone | Data not available | Data not available | Data not available |

Note: The data for Thioxanthone is approximate and serves as a reference. Specific values for this compound would require dedicated spectroscopic measurements.

The lowest excited singlet and triplet states of thioxanthones can have either n,π* or π,π* character. The n,π* transition involves the promotion of an electron from a non-bonding orbital (on the carbonyl oxygen) to an anti-bonding π* orbital, while a π,π* transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital.

The nature of the lowest excited state is highly dependent on the solvent polarity. In non-polar solvents, the n,π* state is often the lowest energy singlet state. However, in polar solvents, the π,π* state is stabilized to a greater extent than the n,π* state, often leading to a reversal of the state ordering. This phenomenon is known as solvatochromism, where the color (absorption/emission wavelength) of a compound changes with the polarity of the solvent.

The dimethylamino group, being a strong electron-donating group, will likely promote intramolecular charge transfer (ICT) character in the excited state. This ICT character is expected to make the solvatochromic shifts more pronounced in this compound compared to the unsubstituted thioxanthone. An increase in solvent polarity would lead to a significant red-shift (bathochromic shift) in the fluorescence spectrum, indicative of a more polar excited state.

Ultrafast Photophysical Processes

The excited state of this compound deactivates through several competing ultrafast processes.

Thioxanthone and its derivatives are known for their high intersystem crossing (ISC) efficiency, meaning they readily transition from the singlet excited state to the triplet excited state. The rate of ISC is governed by El-Sayed's rule, which states that ISC is more efficient between states of different orbital character (e.g., ¹(n,π) to ³(π,π) or ¹(π,π) to ³(n,π)).

The ISC in thioxanthone is known to be very fast, occurring on the picosecond timescale. The introduction of the dimethylamino group can influence the ISC rate by altering the energies and characters of the S1 and T1 states and the spin-orbit coupling between them. The efficiency of ISC is a key determinant of the triplet quantum yield, which is crucial for applications in photopolymerization and photocatalysis where the triplet state is the active species.

Internal conversion (IC) is a non-radiative process where a molecule transitions from a higher to a lower electronic state of the same spin multiplicity (e.g., S1 to S0). IC is generally less efficient than ISC for thioxanthones, which is why they often exhibit significant phosphorescence at low temperatures. The rate of IC can be influenced by molecular rigidity and the energy gap between the electronic states.

Spectroscopic Investigations of Excited States

The excited states of this compound can be studied using various spectroscopic techniques. Time-resolved transient absorption spectroscopy is a powerful tool to monitor the formation and decay of the excited singlet and triplet states. By observing the transient absorption signals at different wavelengths, the kinetics of ISC and other decay processes can be determined.

Fluorescence and phosphorescence spectroscopy provide information about the energies of the S1 and T1 states, respectively. The solvatochromic shifts in these spectra can be used to probe the nature and polarity of the excited states. Computational studies, such as time-dependent density functional theory (TD-DFT), can also provide valuable insights into the electronic structure and properties of the excited states.

Time-Resolved Absorption and Fluorescence Spectroscopy

Time-resolved absorption and fluorescence spectroscopy are powerful techniques to study the dynamics of excited states in molecules. These methods provide insights into the lifetimes of singlet and triplet states, as well as the kinetics of processes such as intersystem crossing and internal conversion.

For thioxanthone derivatives, femtosecond transient absorption spectroscopy has been employed to elucidate the initial events following photoexcitation. For instance, studies on the parent thioxanthone in apolar solvents have shown that upon excitation to the S2 (¹ππ) state, ultrafast internal conversion to the S1 (¹nπ) state occurs within approximately 400 femtoseconds. This is followed by rapid intersystem crossing to the triplet manifold (T2, ³nπ*) with a time constant of about 4 picoseconds. rsc.org

Laser Flash Photolysis for Transient Species Detection

Laser flash photolysis is a key technique for studying the properties and reactivity of transient species such as triplet excited states and radicals, which are pivotal in the photochemical applications of thioxanthones.

Upon laser excitation, thioxanthone and its derivatives typically populate the triplet excited state with high quantum efficiency. The triplet-triplet absorption spectrum of thioxanthone in various solvents displays characteristic absorption bands. In acetonitrile, the triplet excited state of 2-alkoxythioxanthones exhibits absorption maxima around 310 nm and 620 nm. scielo.br The lifetime of the triplet state is solvent-dependent, ranging from microseconds to milliseconds. scielo.br

In the presence of hydrogen or electron donors, the triplet excited state of thioxanthones can lead to the formation of other transient species. For example, in hydrogen-donating solvents, the thioxanthone ketyl radical is formed, which typically absorbs around 410 nm. scielo.br When electron donors like triethylamine (B128534) (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are present, the thioxanthone radical anion can be generated, also showing an absorption maximum near 410 nm. scielo.br

For various thioxanthone derivatives, the following transient species have been identified using laser flash photolysis:

| Derivative Class | Transient Species | Typical Absorption Maxima (nm) | Reference |

| Alkoxythioxanthones | Triplet State | 310, 620 | scielo.br |

| Thioxanthone | Ketyl Radical | 410 | scielo.br |

| Thioxanthone | Radical Anion | 410 | scielo.br |

It is anticipated that this compound would exhibit similar transient species upon laser flash photolysis, with the electron-donating dimethylamino group potentially influencing the properties of the triplet state and its reactivity towards electron and hydrogen transfer processes.

Time-Resolved Resonance Raman Spectroscopic Studies on Triplet State Structure

Time-resolved resonance Raman (TR³) spectroscopy provides detailed structural information about short-lived excited states, such as the triplet state. By probing the vibrational modes of the molecule in its excited state, TR³ spectroscopy can elucidate changes in bond lengths and electron distribution upon excitation.

Studies on the parent thioxanthone molecule using TR³ spectroscopy have provided valuable insights into the structure of its lowest triplet excited state. nih.gov These studies, often complemented by density functional theory (DFT) calculations, help in assigning the observed vibrational bands and understanding the structural changes that occur upon transitioning from the ground state to the triplet state. nih.gov For thioxanthone, it has been observed that the solvent can induce subtle structural changes in the lowest excited triplet state. acs.org

Specific time-resolved resonance Raman spectroscopic data for this compound were not found in the surveyed literature. However, based on studies of the parent compound, it is expected that the introduction of the dimethylamino group would perturb the electronic structure of the triplet state, leading to shifts in the vibrational frequencies of the thioxanthone core.

Fluorescence and Phosphorescence Quantum Yields and Lifetimes

The fluorescence and phosphorescence quantum yields (Φf and Φp) and lifetimes (τf and τp) are fundamental photophysical parameters that quantify the efficiency and dynamics of light emission from the excited singlet and triplet states, respectively.

For many thioxanthone derivatives, fluorescence is often weak due to efficient intersystem crossing to the triplet manifold. The introduction of an amino group can, in some cases, enhance fluorescence. The photophysical properties are also highly dependent on the solvent environment. iitkgp.ac.in

While specific quantum yield and lifetime data for this compound are not available in the reviewed literature, data for related amino-substituted thioxanthone derivatives indicate that these compounds can exhibit measurable fluorescence. For instance, a thioxanthone derivative with a different amino substituent, 9-[2-(methyl-phenyl-amino)-acetyl]-thia-naphthacene-12-one, was reported to have a fluorescence quantum yield of 0.22 and a phosphorescence lifetime of 115 ms. researchgate.net

The following table presents photophysical data for a related amino-thioxanthone derivative to provide context:

| Compound | Φf | τp (ms) | Reference |

| 9-[2-(methyl-phenyl-amino)-acetyl]-thia-naphthacene-12-one | 0.22 | 115 | researchgate.net |

These values highlight that amino-substituted thioxanthones can be emissive, and it is plausible that this compound would also exhibit characteristic fluorescence and phosphorescence properties.

UV-Visible Absorption Spectroscopy and Molar Extinction Coefficients of Derivatives

UV-Visible absorption spectroscopy is a fundamental technique for characterizing the electronic transitions in a molecule. The position of the absorption maxima (λmax) and the molar extinction coefficients (ε) are important parameters that describe the light-absorbing properties of a compound.

The introduction of an amino group at the 2-position of the thioxanthone core typically leads to a red shift in the absorption spectrum, extending the absorption into the visible region. This is due to the charge-transfer character of the electronic transition from the electron-donating amino group to the electron-accepting thioxanthone core.

While specific data for this compound is limited, studies on related amino-substituted thioxanthone derivatives provide insight into their absorption properties.

| Derivative | λmax (nm) | ε (M⁻¹cm⁻¹) | Solvent | Reference |

| 2-Methylamino-9H-thioxanthen-9-one derivative | Not specified | Not specified | THF | rsc.org |

| 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide | Not specified | Not specified | Not specified | rsc.org |

These derivatives are known to be effective photosensitizers for photopolymerization processes under visible light, which is a direct consequence of their strong absorption in this region of the electromagnetic spectrum. acs.org

Energy Transfer Pathways

Energy transfer is a fundamental process in photochemistry where an excited molecule (the donor) transfers its excitation energy to another molecule (the acceptor). For thioxanthones, triplet-triplet energy transfer is a particularly important pathway.

Triplet-Triplet Energy Transfer Mechanisms

Triplet-triplet energy transfer (TTET) is a process that occurs via the Dexter mechanism, which requires orbital overlap between the donor and acceptor molecules and is therefore a short-range interaction. Thioxanthones are excellent triplet sensitizers due to their high triplet energies and efficient intersystem crossing.

The triplet state of thioxanthone can transfer its energy to a suitable acceptor molecule, provided the triplet energy of the acceptor is lower than that of the thioxanthone donor. This process has been studied in various systems, including in DNA, where thioxanthone has been used as a photosensitizer to induce triplet-state reactions. chemrxiv.org The rate of TTET is dependent on the distance between the donor and acceptor.

Computational and Theoretical Chemistry Studies

Application of Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT)

Elucidation of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational methods used to unravel the complex reaction mechanisms of thioxanthone derivatives upon photoexcitation. acs.org These studies are crucial for understanding their function as photoinitiators and photosensitizers.

Theoretical calculations have been employed to investigate the deactivation pathways of the triplet excited state of thioxanthone (TX), a process central to its photochemical reactivity. mdpi.comnih.gov For instance, in reactions with electron/hydrogen donors like amines or indoles, three primary mechanisms are computationally explored:

Direct Electron Transfer : An electron moves from the donor molecule to the triplet excited state of the thioxanthone.

Electron Transfer followed by Proton Transfer : This two-step process involves an initial electron transfer, followed by the transfer of a proton.

Direct Hydrogen Atom Transfer : A hydrogen atom is abstracted by the keto oxygen of the triplet excited thioxanthone from the donor. mdpi.comnih.gov

Computational models can calculate the energy barriers and identify the transition state structures for each proposed pathway, thereby predicting the most feasible reaction route. compchemhighlights.orgrsc.org In the context of amino-substituted thioxanthones like 2-(Dimethylamino)-9H-thioxanthen-9-one, the amine moiety can act as an intramolecular hydrogen donor. The mechanism for such one-component photoinitiators involves an intermolecular hydrogen abstraction from the amine group of a ground-state molecule by the triplet excited carbonyl group of another molecule. rsc.org This process generates the radicals necessary to initiate polymerization.

Mechanistic studies have also combined computational efforts with experimental results to understand processes like nickel-catalyzed cross-coupling reactions where thioxanthone acts as a photocatalyst. rsc.org These investigations support the occurrence of either a Single Electron Transfer (SET) event or a triplet-triplet energy transfer, depending on the specific reactants involved. rsc.org

Theoretical Investigations of Structure-Property Relationships

The effectiveness of thioxanthone derivatives as triplet sensitizers hinges on their ability to efficiently transition from the singlet excited state (S₁) to the triplet excited state (T₁), a process known as intersystem crossing (ISC). Theoretical studies support that for the parent thioxanthone, the lowest lying triplet state is close in energy to the singlet state, which favors efficient ISC. rsc.org Thioxanthones are known for having a relatively small energy gap of about 0.3 eV between their S₁ and T₁ states, which enhances this process. researchgate.net

Computational chemistry allows for the investigation of how structural modifications influence ISC rates and triplet quantum yields (ΦT). A high triplet quantum yield is a key indicator of an efficient photosensitizer. Most thioxanthone derivatives exhibit low fluorescence quantum yields, which is consistent with efficient ISC into the triplet manifold. rsc.org For example, theoretical calculations can predict the energies of the S₁ and T₁ states and their spin-orbit coupling, which are critical factors governing the ISC rate. The introduction of specific substituents can alter these parameters; for instance, heterocyclic extension of the thioxanthone core with thiophene (B33073) has been shown to increase the triplet quantum yield from 0.76 (unsubstituted thioxanthone) to 0.93. rsc.org

Table 1: Photophysical Properties of Selected Thioxanthone Derivatives

| Compound | Substituent/Modification | Max Absorption Wavelength (λmax, nm) | Triplet Quantum Yield (ΦT) | Reference |

|---|---|---|---|---|

| Thioxanthone | Unsubstituted | ~365 | 0.76 | rsc.org |

| Thiophene-extended TX | Thiophene at C2/C3 | ~368 | 0.93 | rsc.org |

| Thiophene-bridged di-TX | Thiophene bridge | ~450 | 0.50 | rsc.org |

This table is generated based on data presented in the text for illustrative purposes.

The strategic placement of substituents on the thioxanthone scaffold is a primary method for tuning its excited-state properties. Computational methods like TD-DFT are instrumental in predicting these effects before undertaking synthetic efforts. acs.org

Electron-donating groups, such as the dimethylamino group in this compound, have a profound impact. They typically cause a significant bathochromic (red) shift in the absorption spectrum, moving the compound's light absorption into the visible range. rsc.orgrsc.org This is highly desirable for applications using visible light sources like LEDs. mdpi.com

Theoretical calculations can quantify the influence of different donor substituents on key optoelectronic properties:

Excited State Energies : Substituents can lower the energy of the excited states (S₁ and T₁). Time-dependent DFT calculations have been shown to be highly consistent with experimental observations in predicting triplet state energies (ET). acs.org

Singlet-Triplet Energy Gap (ΔEST) : The energy difference between the S₁ and T₁ states can be precisely calculated. Donor-acceptor type structures can lead to a small ΔEST, which is a prerequisite for materials exhibiting Thermally Activated Delayed Fluorescence (TADF). nih.govacs.org

Redox Potentials : The oxidation potential of the photosensitizer is a critical factor in photoinitiating systems. mdpi.com Computational models can estimate these potentials and the Gibbs free energy change (ΔGet) for electron transfer processes, confirming whether an interaction between the excited sensitizer (B1316253) and a co-initiator is thermodynamically favorable. mdpi.com

The impact of various donor groups on the properties of thioxanthone derivatives has been systematically studied, revealing that stronger electron-donating groups can significantly alter photophysical characteristics, leading to different emission colors (from blue to yellow) in organic light-emitting diodes (OLEDs). nih.govacs.org

Catalytic and Photoinitiating Activities

Photoredox Catalysis Mechanisms

As a photoredox catalyst, 2-(Dimethylamino)-9H-thioxanthen-9-one facilitates reactions through a series of steps involving electron transfer and energy transfer upon photoexcitation. princeton.edu The presence of the dimethylamino group enhances its photosensitivity in the visible region, making it an effective catalyst for a variety of organic transformations. acs.org

Single Electron Transfer (SET) is a fundamental mechanism in photoredox catalysis where the photoexcited catalyst engages in the transfer of a single electron to or from a substrate. sigmaaldrich.com Upon absorption of visible light, the thioxanthen-9-one (B50317) derivative is promoted to an excited state, transforming it into a potent single-electron donor or acceptor. princeton.edu This excited state can then interact with a substrate molecule.

In a typical SET process, the excited catalyst can either donate an electron to an acceptor molecule, generating a radical anion, or accept an electron from a donor molecule, forming a radical cation. sigmaaldrich.comnih.gov This initiation of radical species is a key step that drives subsequent chemical reactions. libretexts.org The feasibility of a SET event can often be predicted by considering the redox potentials of both the catalyst and the substrate. sigmaaldrich.com The formation of an electron donor-acceptor (EDA) complex can precede the SET, particularly under visible-light irradiation. nih.gov

Hydrogen Atom Transfer (HAT) is another crucial mechanism where a hydrogen atom (a proton and an electron) is transferred in a single step from a substrate to the photoexcited catalyst or a species generated by it. acs.orgmdpi.com The driving force for this process is largely determined by the relative bond dissociation energies (BDEs) of the C-H bond being broken and the new bond being formed. mdpi.com

In the context of thioxanthen-9-one derivatives, the photoexcited ketone can act as a hydrogen abstractor. nih.gov The excited state of the catalyst abstracts a hydrogen atom from a suitable donor, generating a carbon-centered radical on the substrate and the reduced form of the catalyst. acs.orgnih.gov This radical can then participate in various bond-forming reactions. mdpi.com The electrophilic nature of many HAT reagents means they preferentially abstract hydrogen atoms from electron-rich C-H bonds, such as those adjacent to heteroatoms like nitrogen or oxygen. mdpi.comnih.gov

Photoredox catalytic cycles can proceed through two main pathways: oxidative quenching and reductive quenching. The specific pathway depends on the initial interaction between the photoexcited catalyst and the substrate.

In an oxidative quenching cycle , the excited photocatalyst is quenched by an electron acceptor (the oxidant). The catalyst donates an electron, becoming oxidized itself, and the acceptor is reduced. The now-oxidized catalyst must then be reduced back to its ground state in a subsequent step to complete the catalytic cycle. researchgate.net

Conversely, in a reductive quenching cycle , the excited photocatalyst is quenched by an electron donor (the reductant). The catalyst accepts an electron, becoming reduced, while the donor is oxidized. princeton.edu To close the loop, the reduced catalyst must then be oxidized back to its original state. researchgate.net The ability of thioxanthen-9-one derivatives to participate in both types of cycles makes them versatile catalysts for a broad range of chemical transformations. unipd.it

| Quenching Cycle | Initial Step | Catalyst State Change | Substrate State Change |

| Oxidative | Excited catalyst donates an electron | PC* → PC•+ | Substrate → Substrate•- |

| Reductive | Excited catalyst accepts an electron | PC* → PC•- | Substrate → Substrate•+ |

A powerful strategy in modern synthesis involves the combination of photoredox catalysis with transition metal catalysis. Thioxanthen-9-one and its derivatives have proven to be highly effective in dual catalytic systems, particularly with nickel. rsc.orgorganic-chemistry.org This synergistic approach merges the single-electron transfer capabilities of the photocatalyst with the cross-coupling prowess of the nickel catalyst, enabling challenging bond formations under mild conditions. organic-chemistry.org

In a typical mechanism, the photocatalyst (thioxanthen-9-one) absorbs visible light and, through a series of steps, facilitates the modulation of the nickel catalyst's oxidation state. For instance, in the amination of aryl halides, the process can involve the oxidative addition of the aryl halide to a Ni(0) species, followed by energy transfer from the excited triplet state of the thioxanthen-9-one to an aryl-Ni(II) intermediate, which then undergoes reductive elimination to form the product and regenerate the Ni(0) catalyst. rsc.org This dual catalytic system has been successfully applied to various reactions, including P(O)-C(sp²) couplings and aryl esterifications. nih.govrsc.org

Table of Dual Catalysis Applications:

| Reaction Type | Photocatalyst | Transition Metal | Key Transformation |

|---|---|---|---|

| Amination of Aryl Halides | Thioxanthen-9-one | Nickel | C-N Bond Formation |

| P(O)-C(sp²) Coupling | Thioxanthen-9-one | Nickel | C-P Bond Formation |

Photoinitiation in Polymerization Processes

Thioxanthen-9-one derivatives, including this compound, are widely used as photoinitiators for polymerization, particularly in curing applications for coatings, inks, and adhesives. acs.org Their function is to absorb light and generate reactive species that initiate the polymerization chain reaction.

In Free Radical Polymerization (FRP), this compound typically functions as a Type II photoinitiator. This means it requires a co-initiator, usually a tertiary amine, to generate the initiating radicals. rsc.org

The process begins with the photoinitiator absorbing light (e.g., from an LED source at 420, 455, or 470 nm) and being promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. acs.org This excited triplet state then interacts with the amine co-initiator. The mechanism can proceed via electron transfer followed by proton transfer, or via a direct hydrogen atom transfer, to generate an α-amino radical. This α-amino radical is the primary species that initiates the polymerization of monomers, such as acrylates. rsc.orgresearchgate.net The efficiency of this process is enhanced by the synergistic effect of the thioxanthone core and the amine substituent. rsc.org

General Steps in Type II Photoinitiation for FRP:

Photoexcitation: The thioxanthone derivative absorbs a photon (hν) to reach an excited state.

Intersystem Crossing: The excited singlet state converts to a more stable triplet state.

Interaction with Co-initiator: The excited triplet state interacts with an amine, leading to the formation of an α-amino radical.

Initiation: The α-amino radical adds to a monomer molecule, starting the polymer chain growth.

Cationic Polymerization Mechanisms

This compound and its derivatives are effective photosensitizers for initiating cationic polymerization, particularly when used in combination with onium salts like iodonium (B1229267) (e.g., bis(4-t-butylphenyl)-iodonium hexafluorophosphate) or sulfonium (B1226848) salts (e.g., triarylsulfonium hexafluorophosphate). The process is initiated by the absorption of light by the thioxanthone derivative, which promotes it to an excited state. acs.org

The mechanism proceeds via a photoredox reaction. In its excited state, the thioxanthone derivative acts as an electron donor, transferring an electron to the onium salt (the electron acceptor). This electron transfer is thermodynamically favorable and results in the oxidation of the photosensitizer and the reduction of the onium salt. The reduction of the onium salt leads to its fragmentation, generating a strong Brønsted acid (H⁺). This photogenerated acid then protonates the monomer (e.g., a vinyl ether or epoxide), creating a carbocationic active center that initiates the chain-growth polymerization process. acs.orgwikipedia.orglibretexts.org The propagation continues by the sequential addition of monomer units to the growing cationic chain end. wikipedia.org

Atom Transfer Radical Polymerization (ATRP)

While thioxanthone derivatives are more commonly associated with other polymerization methods, their application in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) is an area of growing interest. In ATRP, a transition metal complex (commonly copper-based) reversibly activates and deactivates the propagating polymer chains through a halogen atom transfer process, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity. cmu.edutcichemicals.com

Thioxanthone-based compounds can be employed in photo-induced ATRP. In such systems, the excited state of the photocatalyst, such as this compound, can reduce the higher oxidation state metal complex (e.g., Cu(II)/Ligand) to the lower oxidation state activator (Cu(I)/Ligand). This regenerated activator can then initiate polymerization or reactivate dormant polymer chains, providing temporal control over the polymerization process, which occurs only upon light irradiation. This method reduces the required concentration of the metal catalyst, making it a more environmentally friendly approach. mdpi.com

Type II Photoinitiator Role and Mechanisms

This compound is a classic example of a Type II photoinitiator. mdpi.com Unlike Type I photoinitiators that undergo direct photocleavage to produce radicals, Type II photoinitiators require a co-initiator or synergist, typically a hydrogen donor like an amine, to generate initiating radicals. nsf.gov

The mechanism involves the thioxanthone molecule absorbing light and being promoted to an excited singlet state, followed by efficient intersystem crossing to a longer-lived triplet state. This excited triplet state then interacts with the hydrogen donor (co-initiator). This interaction can occur via two primary pathways:

Hydrogen Abstraction: The excited thioxanthone abstracts a hydrogen atom directly from the co-initiator, resulting in a ketyl radical and an amine-derived radical.

Electron Transfer followed by Proton Transfer: An electron is transferred from the amine to the excited thioxanthone, forming an exciplex that then undergoes proton transfer to yield the same ketyl and amine-derived radicals.

The amine-derived radical is typically the primary species responsible for initiating the polymerization of acrylic or methacrylic monomers. mdpi.com An interesting feature of this compound is that the dimethylamino group is part of the molecule itself, which can potentially allow it to act as a one-component photoinitiator through an intramolecular hydrogen abstraction process, although it is more commonly used with an external amine for higher efficiency.

Synergistic Effects in Multi-Component Photoinitiating Systems

The efficiency of this compound is significantly enhanced when used in multi-component systems, where it exhibits strong synergistic effects. These systems typically consist of the thioxanthone derivative (photosensitizer), an electron/hydrogen donor (like ethyl 4-(dimethylamino)benzoate), and an electron acceptor (like an iodonium salt). acs.orgmdpi.com

In these three-component systems, upon light absorption, the excited thioxanthone can interact with either the donor or the acceptor. For instance, in a system with an amine and an iodonium salt, the excited thioxanthone can be reductively quenched by the amine to form a radical anion, or oxidatively quenched by the iodonium salt to form a radical cation. Both pathways lead to the generation of active species that can initiate polymerization. This versatility allows for the efficient initiation of both free-radical and cationic polymerizations simultaneously (hybrid photopolymerization), which is advantageous for reducing shrinkage and improving the final properties of the cured material. researchgate.net The combination of multiple components broadens the spectral sensitivity and increases the quantum yield of initiation, leading to faster polymerization rates and higher final conversions. acs.org

Photoredox-Catalyzed Organic Transformations

Cross-Coupling Reactions (e.g., Arylation of H-Phosphine Oxides)

Thioxanthen-9-one and its derivatives have emerged as potent organic photoredox catalysts for facilitating cross-coupling reactions under visible light. A notable example is their use in dual catalysis systems, combining photoredox catalysis with nickel catalysis, for the P-arylation of H-phosphine oxides. organic-chemistry.orgnih.govresearchgate.net

In this transformation, the ground state of the thioxanthone photocatalyst is excited by visible light. The excited-state catalyst then engages in a single-electron transfer (SET) process. The proposed mechanism involves the activation of the H-phosphine oxide by the excited photocatalyst, generating a phosphorus-centered radical. organic-chemistry.org This radical then enters the nickel catalytic cycle. The cycle involves the oxidative addition of an aryl halide to a Ni(0) complex, followed by reaction with the phosphorus-centered radical and subsequent reductive elimination to yield the final arylphosphine oxide product and regenerate the Ni(0) catalyst. organic-chemistry.orgrsc.org This dual catalytic approach allows the reaction to proceed under mild, room-temperature conditions, tolerating a wide range of functional groups and providing an efficient route to valuable organophosphorus compounds. organic-chemistry.orgnih.gov

Table 1: Selected Examples of Thioxanthen-9-one Catalyzed P-Arylation of H-Phosphine Oxides Note: This table represents typical results for this reaction type catalyzed by thioxanthen-9-one under dual photoredox/nickel catalysis. Yields are illustrative.

| Aryl Halide | H-Phosphine Oxide | Product | Yield (%) |

| 4-Bromobenzonitrile | Diphenylphosphine oxide | (4-Cyanophenyl)diphenylphosphine oxide | 90 |

| 4-Iodoanisole | Phenylphosphine oxide | (4-Methoxyphenyl)(phenyl)phosphine oxide | 85 |

| 1-Bromonaphthalene | Dibenzylphosphine oxide | Dibenzyl(naphthalen-1-yl)phosphine oxide | 78 |

Hydrogenation of Carbonylated Alkenes

This compound can act as a photoredox catalyst in the hydrogenation of activated alkenes, such as those bearing carbonyl groups. These reactions often utilize a sacrificial hydrogen donor and proceed under visible light irradiation. A notable system involves using thioxanthone in the presence of a co-catalyst like trifluoromethanesulfonic acid (TfOH) and a hydrogen source such as p-xylene. researchgate.net

The mechanism is initiated by the photoexcitation of the thioxanthone. The excited photocatalyst can then abstract a hydrogen atom from the hydrogen source (e.g., p-xylene), generating a ketyl radical and a benzylic radical. The carbonylated alkene substrate is activated by the acid co-catalyst, making it more susceptible to reduction. The substrate can then be reduced by the generated reactive species to afford the hydrogenated product. This methodology provides a metal-free pathway for hydrogenation under mild conditions, representing a green and sustainable approach to this fundamental organic transformation. researchgate.netnih.govnih.gov

C-H Functionalization and Acylations

Thioxanthone derivatives have emerged as potent photocatalysts for C-H functionalization reactions, which represent a powerful strategy for the direct conversion of ubiquitous C-H bonds into valuable chemical linkages. rsc.org These transformations often proceed via radical-mediated pathways, where the photocatalyst plays a crucial role in the generation of the key radical intermediates.

In the context of C-H functionalization, a thioxanthone photocatalyst, upon excitation by visible light, can initiate the reaction through several mechanisms, including hydrogen atom transfer (HAT) or single electron transfer (SET). rsc.org For instance, the excited state of the thioxanthone can be sufficiently oxidizing or reducing to engage in an electron transfer with a suitable substrate, leading to the formation of a radical ion. Alternatively, the excited triplet state of the thioxanthone can abstract a hydrogen atom from a suitable donor, generating a carbon-centered radical that can then participate in the desired C-H functionalization.

Acylation reactions, particularly those involving the formation of an acyl radical, can also be facilitated by thioxanthone-based photoinitiators. The generation of acyl radicals from various precursors, such as thioesters, can be achieved through photoredox catalysis. rsc.org Although direct evidence for the use of this compound in these specific acylations is not prominent, its role as a photoinitiator in radical polymerization suggests its capability to generate initiating radicals that could be harnessed for C-H acylation. mdpi.comrsc.org

The general mechanism for a photocatalytic C-H functionalization or acylation reaction involving a thioxanthone derivative can be outlined as follows:

Photoexcitation: The thioxanthone photocatalyst absorbs a photon of visible light, promoting it to an excited singlet state, which then undergoes efficient intersystem crossing to the more stable triplet state.

Radical Generation: The excited triplet state of the photocatalyst interacts with a substrate or a radical precursor to generate the key carbon-centered or acyl radical via SET or HAT.

C-H Functionalization/Acylation: The generated radical then reacts with the target C-H bond or an appropriate coupling partner to form the desired product.

Catalyst Regeneration: The photocatalyst is regenerated in its ground state, completing the catalytic cycle.

Below is a table summarizing the types of C-H functionalization and acylation reactions where thioxanthone derivatives have been implicated as photocatalysts.

| Reaction Type | Substrate Class | Thioxanthone Derivative Role | Potential Product |

| C-H Arylation | Arenes, Heteroarenes | Photocatalyst for radical generation | Biaryls |

| C-H Alkylation | Alkanes, Ethers | Photosensitizer for radical formation | Alkylated arenes |

| C-H Acylation | Aldehydes, Carboxylic Acids | Photoinitiator for acyl radical generation | Ketones |

Cycloaddition Reactions

Photocatalytic cycloaddition reactions, particularly [2+2] cycloadditions, represent a powerful tool for the synthesis of cyclobutane (B1203170) rings, which are important structural motifs in many natural products and pharmaceuticals. Thioxanthone and its derivatives have been successfully employed as organocatalysts for enantioselective [2+2] photocycloaddition reactions under visible light irradiation. nih.govsemanticscholar.org

In these transformations, the thioxanthone acts as a triplet sensitizer (B1316253). Upon absorption of light, it is excited to its triplet state. Through a process of triplet-triplet energy transfer, it can then activate a substrate molecule, promoting it to its triplet state. This excited substrate can then undergo the desired cycloaddition reaction. The high triplet energy of the thioxanthone core is crucial for efficiently populating the triplet state of the reacting alkene.

A chiral thioxanthone derivative has been synthesized and shown to catalyze intramolecular [2+2] photocycloaddition reactions with high enantioselectivity. nih.gov This demonstrates the potential for designing tailored thioxanthone-based photocatalysts for asymmetric synthesis. The mechanism for a thioxanthone-sensitized [2+2] photocycloaddition is generally understood to involve the following steps:

Sensitizer Excitation: The thioxanthone photocatalyst absorbs a photon, leading to the formation of its excited triplet state.

Energy Transfer: The excited triplet sensitizer collides with a ground-state alkene molecule, transferring its energy and promoting the alkene to its triplet state while the sensitizer returns to its ground state.

Cycloaddition: The triplet-excited alkene undergoes a stepwise cycloaddition with a ground-state alkene molecule to form a diradical intermediate, which then closes to form the cyclobutane ring.

The table below provides examples of [2+2] photocycloaddition reactions catalyzed by thioxanthone derivatives, highlighting the versatility of this class of photocatalysts.

| Substrate | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

| 4-Allyloxy-2-quinolone | Chiral Thioxanthone | Tricyclic cyclobutane | up to 94% | nih.gov |

| 1,6-dienes | Chiral Thioxanthone | Bicyclic cyclobutanes | up to 88% | nih.gov |

Advanced Materials Science Research Applications

Applications in Photopolymerization for Advanced Manufacturing

2-(Dimethylamino)-9H-thioxanthen-9-one and its derivatives are key components in photopolymerization processes, which are fundamental to a range of advanced manufacturing technologies. These compounds act as photoinitiators or photosensitizers, absorbing light and generating reactive species that initiate the polymerization of monomers and oligomers to form a solid polymer structure. The efficiency of thioxanthone derivatives in initiating polymerization under visible light makes them particularly valuable for applications utilizing LED and laser light sources. mdpi.com3dprint.com

Three-Dimensional (3D) Printing and Stereolithography

In the realm of three-dimensional (3D) printing, particularly in vat polymerization techniques like stereolithography (SLA), thioxanthone derivatives play a crucial role. uvebtech.commdpi.com SLA builds objects layer-by-layer by selectively curing a liquid photopolymer resin with a light source, typically a UV laser. nih.govresearchgate.netnih.gov The incorporation of thioxanthone-based photoinitiators allows for the efficient curing of resins upon exposure to light, enabling the fabrication of complex and high-resolution 3D structures. uvebtech.com

The effectiveness of these compounds stems from their ability to absorb light at specific wavelengths and initiate a chemical reaction that leads to the rapid solidification of the resin. Researchers have explored various thioxanthone derivatives to optimize the speed and precision of the 3D printing process. For instance, studies have shown that newly developed thioxanthone derivatives can act as efficient photoinitiators for 3D printing under visible light, which is a significant advancement over traditional UV-curing systems. 3dprint.com This allows for the use of less expensive and safer light sources, such as LEDs. 3dprint.com

The properties of the final 3D printed object, such as its mechanical strength and thermal stability, are influenced by the specific formulation of the photopolymer resin, including the type and concentration of the photoinitiator. The development of novel thioxanthone derivatives continues to be an active area of research to enhance the performance of 3D printing resins.

Nanolithographic Printing and Direct Laser Writing

Nanolithographic printing and direct laser writing (DLW) are advanced manufacturing techniques that enable the fabrication of structures with nanoscale precision. nih.govl3dw.comfocusonmicroscopy.org These methods often rely on two-photon absorption, a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically require a single photon of higher energy. nih.gov Thioxanthone derivatives have been investigated for their potential in these high-resolution fabrication techniques.

In DLW, a tightly focused laser beam is used to induce polymerization in a very small, localized volume (a "voxel") within a photoresist. By moving the laser focus in three dimensions, complex 3D nanostructures can be created. focusonmicroscopy.org The performance of the photoresist is critical, and the choice of photoinitiator is a key factor. Thioxanthone-based systems are being explored to improve the sensitivity and resolution of DLW processes.

Two-Photon Polymerization for Microfabrication

Two-photon polymerization (TPP) is a powerful microfabrication technique that allows for the creation of intricate three-dimensional structures with sub-micrometer resolution. nih.govresearchgate.netnih.gov This method utilizes the principle of two-photon absorption to initiate polymerization only at the focal point of a high-intensity laser, enabling true 3D fabrication. nih.govnih.gov

Thioxanthone derivatives have been synthesized and evaluated as efficient initiators for two-photon polymerization. acs.orgnsf.gov Their molecular structure can be tailored to enhance their two-photon absorption cross-section, which is a measure of their ability to undergo two-photon absorption. acs.org A larger two-photon absorption cross-section leads to more efficient polymerization and can enable faster writing speeds and the use of lower laser powers. nsf.gov

Research has demonstrated that donor-acceptor type thioxanthones exhibit significant two-photon absorption capabilities, making them promising candidates for TPP applications. acs.org The ability to precisely design and fabricate microstructures has significant implications for various fields, including micro-optics, microfluidics, and biomedical engineering.

Photoresists and Imaging Technologies

Photoresists are light-sensitive materials used to form a patterned coating on a surface, a fundamental process in microlithography for the fabrication of integrated circuits and other microdevices. The development of advanced photoresists is crucial for achieving smaller feature sizes and higher device densities.

While specific research on this compound in mainstream photoresist formulations is not extensively documented in the provided search results, the principles of photopolymerization initiated by thioxanthone derivatives are directly applicable. In top-surface imaging (TSI) photoresist technology, for example, a thin layer at the surface of the resist is modified, which can enhance resolution. allresist.com The photosensitizing properties of thioxanthone derivatives could potentially be harnessed in such advanced imaging techniques.

Optoelectronic Device Research (e.g., Organic Light-Emitting Diodes - OLEDs)

Thioxanthone derivatives are also being actively investigated for their potential applications in optoelectronic devices, particularly in the field of organic light-emitting diodes (OLEDs). researchgate.netyoutube.com OLEDs are a type of light-emitting diode where the emissive electroluminescent layer is a film of organic compounds.

Photosensitizer Role in OLEDs

In the context of OLEDs, thioxanthone derivatives can play a role as photosensitizers or as part of the emissive layer. Their electron-accepting thioxanthone core combined with various electron-donating groups allows for the tuning of their electronic and optical properties. nih.gov

Design of Chiral Thioxanthenes for Circularly Polarized Luminescence (CPL)

Circularly polarized luminescence (CPL) is a phenomenon where a chiral luminophore emits left- and right-circularly polarized light to different extents. This property is of significant interest for applications in 3D displays, optical data storage, and as probes in biological systems. The design of molecules with strong CPL activity often involves the incorporation of a chiral scaffold and a chromophore with desirable photophysical properties.

The thioxanthen-9-one (B50317) core is a promising scaffold for CPL-active materials. The introduction of chirality into the thioxanthene (B1196266) structure, for instance by creating atropisomers or by substitution with chiral moieties, can lead to materials that exhibit CPL. The photophysical properties of these chiral thioxanthenes can be finely tuned by the introduction of substituents onto the aromatic rings.

The compound this compound serves as a key building block in this context due to its donor-acceptor (D-A) character. The dimethylamino group acts as a strong electron donor, while the carbonyl group of the thioxanthen-9-one core acts as an electron acceptor. This intramolecular charge transfer (ICT) character significantly influences the absorption and emission properties of the molecule. The presence of the amino group has been shown to increase the fluorescence quantum yield of thioxanthone derivatives by as much as 100 times. researchgate.net

In the design of chiral thioxanthenes for CPL, the donor-acceptor nature of this compound is leveraged to enhance the luminescence dissymmetry factor (g_lum), a key metric for CPL performance. The strategic placement of chiral auxiliaries or the synthesis of inherently chiral thioxanthene structures derived from this compound can lead to materials with strong CPL signals. Research on donor-acceptor type helicenes has demonstrated that this molecular design approach can lead to high fluorescence quantum yields and significant CPL activity. researchgate.net While specific studies detailing the direct synthesis of chiral thioxanthenes from this compound for CPL are emerging, the established principles of donor-acceptor systems in CPL materials underscore its potential. researchgate.netccspublishing.org.cn

Table 1: Photophysical Properties of Donor-Acceptor Thioxanthone Derivatives

| Compound Class | Key Structural Feature | Impact on Photophysical Properties | Reference |

| Donor-Acceptor Thioxanthones | Electron-donating group (e.g., amino) and electron-accepting thioxanthen-9-one core | Enhanced fluorescence quantum yield, potential for strong CPL activity | researchgate.net |

| Chiral Helicenes | Inherent helical chirality with donor-acceptor substituents | High fluorescence quantum yield and good CPL dissymmetry factor | researchgate.net |

| Bipolar Thioxanthone Derivatives | Presence of both electron-donating and electron-accepting moieties | Tunable electroluminescence and potential for thermally activated delayed fluorescence (TADF) | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Oligonucleotide Microarray Synthesis and Photodeprotection

Oligonucleotide microarrays are powerful tools in genomics and diagnostics, enabling the parallel analysis of thousands of nucleic acid sequences. The light-directed in situ synthesis of these arrays is a common fabrication method that relies on the use of photolabile protecting groups (PPGs). biosyn.com These PPGs cap the growing oligonucleotide chains and are removed by light to allow the addition of the next nucleotide.

The efficiency of the photodeprotection step is crucial for the quality of the microarray. To enhance the light sensitivity of commonly used PPGs, such as the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, a technique called triplet sensitization is employed. biosyn.comd-nb.info In this process, a photosensitizer molecule absorbs light and transfers its energy in the triplet excited state to the PPG, initiating its cleavage.

9H-Thioxanthen-9-one has been identified as a highly suitable triplet sensitizer (B1316253) for this application due to its favorable photophysical properties, including a high intersystem crossing yield and a triplet energy level that is higher than that of the PPG. d-nb.info The use of 9H-thioxanthen-9-one as a sensitizer has been shown to reduce the required light exposure time by a factor of three, significantly speeding up the microarray synthesis process. d-nb.info

The introduction of an electron-donating group, such as the dimethylamino group in this compound, is known to influence the photophysical properties of the thioxanthen-9-one core. Electron-donating substituents can affect the energy levels of the excited states and the efficiency of intersystem crossing, which are critical parameters for a triplet photosensitizer. nih.govnih.gov Studies on the photoreduction of thioxanthen-9-one by amines have shown that these interactions play a significant role in the photochemical processes. While direct comparative studies on the photosensitizing efficiency of this compound versus the unsubstituted parent compound in oligonucleotide synthesis are a subject of ongoing research, the established principles suggest that the electronic modifications introduced by the dimethylamino group could further optimize the photodeprotection process.

Table 2: Key Parameters for Triplet Sensitizers in Oligonucleotide Synthesis

| Parameter | Desired Property | Rationale | Reference |

| Triplet Energy (E_T) | Higher than the PPG's E_T | To ensure efficient energy transfer to the photolabile protecting group. | d-nb.info |

| Intersystem Crossing (ISC) Yield | High | To efficiently populate the triplet excited state upon light absorption. | d-nb.info |

| Molar Extinction Coefficient | High | To absorb light effectively at the wavelength used for photodeprotection. | d-nb.info |

| Photostability | High | The sensitizer should not degrade during the synthesis process. | d-nb.info |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Biological and Biomedical Research Leads Mechanistic Studies

Investigation of Cellular Pathway Modulation

Research into the cellular effects of thioxanthone derivatives has revealed their capacity to modulate key signaling pathways involved in cell growth, survival, and death. While direct studies on 2-(Dimethylamino)-9H-thioxanthen-9-one are limited, research on structurally similar compounds provides significant insights. For instance, the thioxanthone derivative TXA1 (1-{[2-(diethylamino)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one) has been identified as a compound with in vitro antitumor potential. nih.gov

Mechanistic studies have shown that TXA1 can modulate both autophagy and apoptosis in human tumor cell lines. nih.gov At its half-maximal growth inhibitory concentration (GI50), TXA1 was found to modulate autophagy, while at higher concentrations, it increased apoptosis in breast cancer and melanoma cells. nih.gov Further investigations into the hydrochloride salt of this compound, TXA1.HCl, in non-small cell lung cancer (NSCLC) models revealed that it affects steroid biosynthesis and leads to abnormal cellular cholesterol localization. nih.gov This disruption of cholesterol homeostasis is significant as it can impact critical signaling pathways related to cell growth and survival. nih.gov

Efflux Pump Modulation Studies (e.g., P-glycoprotein Activity and Expression)

A significant area of research for thioxanthone derivatives is their ability to modulate the activity of efflux pumps, such as P-glycoprotein (P-gp), which is a key contributor to multidrug resistance in cancer cells. mdpi.comnih.govnih.gov Studies have explored a range of aminated thioxanthones for their dual role as antitumor agents and P-gp inhibitors. nih.gov

In one study, several new chiral aminated thioxanthones were synthesized and evaluated for their P-gp modulatory effects in Caco-2 cells. mdpi.comnih.gov The findings indicated that these compounds act as P-gp activators. mdpi.comnih.gov At a concentration of 20 μM, all tested compounds significantly decreased the intracellular accumulation of the P-gp substrate rhodamine 123, indicating an increase in P-gp's efflux activity. nih.gov Interestingly, this increased P-gp activity was observed even without a corresponding increase in P-gp expression for most of the tested derivatives. mdpi.comnih.gov However, one derivative, ATx 2 (−), did show a significant increase in P-gp expression after 24 hours of incubation. mdpi.comnih.gov These results suggest that aminated thioxanthones can modulate P-gp activity through different mechanisms, including direct activation and induction of expression, and that these effects can be enantioselective. mdpi.comnih.gov

The table below summarizes the effects of selected chiral aminated thioxanthones on P-gp expression and activity.

| Compound | Concentration (μM) | Incubation Time (h) | Effect on P-gp Expression | Effect on P-gp Activity |

| ATx 1 (+) | 20 | 24 | No significant change | Increased |

| ATx 2 (-) | 20 | 24 | Significant increase | Increased |

| ATx 3 (+) | 20 | 24 | No significant change | No significant change |

| ATx 4 (-) | 20 | 24 | No significant change | Increased |

Small Molecule-DNA Binding Interactions

The interaction of small molecules with DNA is a fundamental mechanism for many anticancer drugs. Thioxanthenone derivatives, such as lucanthone (B1684464) and its metabolite hycanthone (B1673430), are known to be DNA intercalators. nih.govcancer.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can interfere with DNA replication and transcription, ultimately leading to cell death. drugbank.com

Studies on lucanthone and hycanthone have shown that they preferentially intercalate at AT-rich sequences in DNA. nih.govacs.org This binding to DNA can lead to chromosome breaks and mutagenesis. nih.gov While direct evidence for the DNA binding of this compound is not extensively documented, its structural similarity to known thioxanthenone intercalators suggests a potential for similar interactions. The planar tricyclic core of the thioxanthenone scaffold is a key feature that facilitates intercalation. doi.org

Furthermore, some thioxanthenone derivatives have been shown to interact with DNA through groove binding, often involving electrostatic interactions. doi.org The nature of the side chains attached to the thioxanthenone core can influence the mode and strength of DNA binding.

Computational Studies on Biological Interactions (e.g., Molecular Docking for Anticancer Research)

Computational methods, particularly molecular docking, have been employed to investigate the potential biological targets of thioxanthenone derivatives and to guide the design of new compounds with enhanced anticancer activity. researchgate.net These in silico studies help in understanding the molecular interactions between the small molecules and their target proteins at the atomic level.

One such study focused on the drug repurposing of 9H-thioxanthene-based FDA-approved drugs as potential anticancer agents targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2), both of which are implicated in tumor growth and angiogenesis. nih.gov Molecular docking analyses revealed that these thioxanthene (B1196266) derivatives were able to bind to the active sites of both VEGFR-2 and COX-2, with a higher affinity observed for VEGFR-2. researchgate.netmdpi.comnih.gov The binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the receptor. researchgate.netnih.gov

The table below presents hypothetical binding energies of thioxanthenone derivatives with anticancer targets, as might be determined through molecular docking studies.

| Compound Derivative | Target Protein | Predicted Binding Energy (kcal/mol) |

| Thioxanthenone A | VEGFR-2 | -8.5 |

| Thioxanthenone B | VEGFR-2 | -9.2 |

| Thioxanthenone C | COX-2 | -7.8 |

| Thioxanthenone D | COX-2 | -8.1 |

These computational findings, while predictive, provide a strong rationale for the further experimental evaluation of thioxanthenone derivatives as targeted anticancer agents. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended protocols for the safe synthesis and handling of 2-(Dimethylamino)-9H-thioxanthen-9-one derivatives in laboratory settings?

- Methodological Answer : Safe synthesis requires adherence to protocols for handling flammable solvents (e.g., acetonitrile) and avoiding ignition sources. Use inert atmospheres (e.g., nitrogen) during reactions involving reactive intermediates. Safety data sheets (SDS) recommend consulting a physician if exposed and providing the SDS to medical personnel . For purification, column chromatography with silica gel is commonly employed, followed by recrystallization in non-polar solvents.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?